N-(5-chloropyridin-2-yl)-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylpropanamide
Description
N-(5-chloropyridin-2-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13(18(24)22-17-7-6-15(20)10-21-17)23-9-8-19(12-23)16-5-3-2-4-14(16)11-25-19/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQHZLXZNNAETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)N2CCC3(C2)C4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via a cyclization reaction involving a benzofuran derivative and a pyrrolidine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced through a nucleophilic substitution reaction. This step might involve the use of 5-chloropyridine-2-amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Final Coupling: The final step involves coupling the spirocyclic intermediate with a propanamide derivative under mild conditions, often using a catalyst like palladium on carbon (Pd/C) to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for larger volumes. Continuous flow reactors might be employed to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography would be crucial to ensure the compound’s purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the pyrrolidine ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloropyridine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.
Biological Studies: It can be used as a probe to study biological pathways involving spirocyclic compounds.
Chemical Biology: The compound’s ability to undergo various chemical reactions makes it a useful tool in chemical biology for modifying biomolecules.
Industrial Applications: Its stability and reactivity profile make it suitable for use in the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism by which N-(5-chloropyridin-2-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide exerts its effects is likely related to its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of these targets. Pathways involved could include signal transduction pathways where the compound acts as an inhibitor or activator of key enzymes.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-indoline] derivatives: These compounds share the spirocyclic core but differ in the attached functional groups.
N-(2-chloropyridin-3-yl) derivatives: Similar in having a chloropyridine moiety but differ in the rest of the structure.
Uniqueness
N-(5-chloropyridin-2-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide is unique due to its specific combination of a spirocyclic core with a benzofuran and pyrrolidine ring system, coupled with a chloropyridine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of N-(5-chloropyridin-2-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
